molecular formula C20H20N4O2 B6136844 (1-Benzhydryltriazol-4-yl)-(oxazinan-2-yl)methanone

(1-Benzhydryltriazol-4-yl)-(oxazinan-2-yl)methanone

Cat. No.: B6136844
M. Wt: 348.4 g/mol
InChI Key: AMGHHTWIAFVTLD-UHFFFAOYSA-N
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Description

(1-Benzhydryltriazol-4-yl)-(oxazinan-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, an oxazine ring, and a benzhydryl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzhydryltriazol-4-yl)-(oxazinan-2-yl)methanone typically involves multiple steps, starting with the preparation of the triazole and oxazine intermediates. The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. The oxazine ring is often formed via a cyclization reaction involving an amino alcohol and a carbonyl compound. The final step involves coupling the triazole and oxazine intermediates under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to make it more sustainable.

Chemical Reactions Analysis

Types of Reactions

(1-Benzhydryltriazol-4-yl)-(oxazinan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or oxazine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

(1-Benzhydryltriazol-4-yl)-(oxazinan-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1-Benzhydryltriazol-4-yl)-(oxazinan-2-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in coordination chemistry. The oxazine ring may interact with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzhydryltriazol-4-yl)-(piperidin-2-yl)methanone
  • (1-Benzhydryltriazol-4-yl)-(morpholin-2-yl)methanone

Uniqueness

(1-Benzhydryltriazol-4-yl)-(oxazinan-2-yl)methanone is unique due to the presence of both a triazole and an oxazine ring, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable molecule for specific applications.

Properties

IUPAC Name

(1-benzhydryltriazol-4-yl)-(oxazinan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(24-13-7-8-14-26-24)18-15-23(22-21-18)19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,15,19H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGHHTWIAFVTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)C2=CN(N=N2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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